6-Methylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazopyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyrazine rings, with a methyl group at the 6-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with 1,2-diketones, followed by cyclization to form the imidazopyrazine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazopyrazine N-oxides.
Reduction: Formation of reduced imidazopyrazine derivatives.
Substitution: Formation of substituted imidazopyrazine derivatives.
Scientific Research Applications
6-Methylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]quinoxaline: Features a quinoxaline ring instead of a pyrazine ring.
Uniqueness: 6-Methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,8H2,1H3 |
InChI Key |
NDLQBIAOCYXMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)N |
Origin of Product |
United States |
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